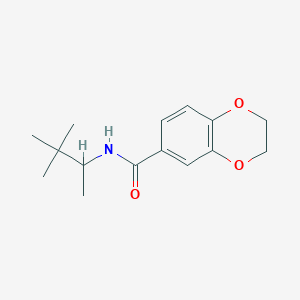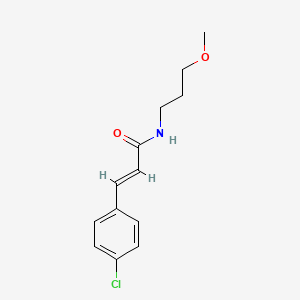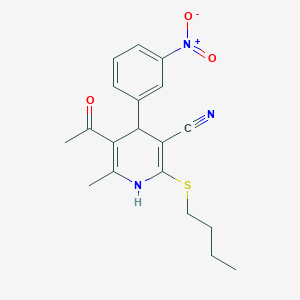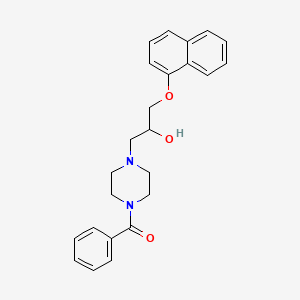
N-(3,3-DIMETHYL-2-BUTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-DIMETHYL-2-BUTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxine ring and a carboxamide group
作用機序
Target of Action
The primary target of N-(1,2,2-trimethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is Platelet-activating factor acetylhydrolase (PLA2G7) . This enzyme plays a crucial role in modulating the action of platelet-activating factor (PAF) by hydrolyzing the sn-2 ester bond to yield the biologically inactive lyso-PAF .
Mode of Action
N-(1,2,2-trimethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide interacts with its target, PLA2G7, and modulates its action. It does this by hydrolyzing the sn-2 ester bond of PAF, resulting in the formation of biologically inactive lyso-PAF . This interaction leads to a decrease in the activity of PAF, a potent inflammatory mediator.
Biochemical Pathways
The compound’s action affects the PAF pathway. By inactivating PAF, it can potentially influence various downstream effects related to inflammation and other immune responses . .
Pharmacokinetics
PDP, like the compound , is extensively metabolized, with only a small percentage being renally excreted . It follows a two-compartment open model with a rapid distribution phase and a slower elimination phase . These properties may impact the bioavailability of the compound, but specific details would require further investigation.
Result of Action
The primary molecular effect of N-(1,2,2-trimethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is the inactivation of PAF, leading to a decrease in PAF-mediated biological activities . This can result in cellular effects such as reduced inflammation and immune response modulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxine ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
N-(3,3-DIMETHYL-2-BUTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学的研究の応用
N-(3,3-DIMETHYL-2-BUTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2-butanol: A related compound with similar structural features but different functional groups.
2,3-Dimethyl-2-butene: Another related compound with a similar carbon skeleton but different reactivity.
Uniqueness
N-(3,3-DIMETHYL-2-BUTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is unique due to its combination of a benzodioxine ring and a carboxamide group, which imparts specific chemical and biological properties not found in similar compounds.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(15(2,3)4)16-14(17)11-5-6-12-13(9-11)19-8-7-18-12/h5-6,9-10H,7-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUYJGZZYOXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5033368.png)
![N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5033369.png)
![9-(4-tert-butylbenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5033373.png)
![3,5-dichloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5033374.png)
![4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide](/img/structure/B5033375.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5033386.png)

![N-(4-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5033402.png)
![N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B5033404.png)

![2-{3-ETHYL-5-[1-ETHYL-2(1H)-QUINOLINYLIDEN]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B5033449.png)
![1-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5033454.png)
